6-Methylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-Methylimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the CAS Number: 37654-77-6 . It has a molecular weight of 139.18 . It’s a powder at room temperature .
Molecular Structure Analysis
The InChI code for 6-Methylimidazo[2,1-b][1,3,4]thiadiazole is 1S/C5H5N3S/c1-4-2-8-5(7-4)9-3-6-8/h2-3H,1H3 . The InChI key is QMGBTAFRWOYLHS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Methylimidazo[2,1-b][1,3,4]thiadiazole is a powder at room temperature . It has a melting point of 61-62 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Derivatives
6-Methylimidazo[2,1-b][1,3,4]thiadiazole and its derivatives have been extensively studied in chemical synthesis. Researchers have developed various synthesis methods for its derivatives, which are of interest due to their potential biological activities. For instance, the synthesis of a series of 6-carbethoxy-, 6-carbethoxy-methyl-, and 5-carbethoxy-6-methylimidazo[2,1-b]-1,3,4-thiadiazoles was accomplished, providing insights into the chemical properties and potential applications of these compounds (Abignente et al., 1985). Furthermore, the synthesis of imidazo[2,1-b]thiazole and imidazo[2,l-b][l,3,4]thiadiazole derivatives related to known antiulcer agents has been reported, showcasing the chemical diversity of this compound family (Andreani et al., 2000).
Antimicrobial and Antitubercular Activities
Several studies have focused on the antimicrobial and antitubercular activities of 6-Methylimidazo[2,1-b][1,3,4]thiadiazole derivatives. A study reported the one-pot synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids and their antitubercular activity against Mycobacterium tuberculosis, highlighting the potential therapeutic applications of these compounds (Ramprasad et al., 2016). Additionally, the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives were studied, with several compounds showing potent anti-tubercular activity (Ramprasad et al., 2015).
Anticancer Potential
The anticancer potential of 6-Methylimidazo[2,1-b][1,3,4]thiadiazole derivatives has also been a subject of research. A study on the synthesis and preliminary cytotoxicity of novel 2-(naphthalen-1-yl)-methylimidazo[2,1-b][1,3,4]thiadiazoles revealed cytotoxic effects against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Choodamani et al., 2021).
Antioxidant Properties
The antioxidant properties of these compounds have been explored, with some studies showing significant antioxidant activity. This indicates the potential use of these compounds in addressing oxidative stress-related conditions (Sunil et al., 2010).
Safety And Hazards
properties
IUPAC Name |
6-methylimidazo[2,1-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3S/c1-4-2-8-5(7-4)9-3-6-8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGBTAFRWOYLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)SC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylimidazo[2,1-b][1,3,4]thiadiazole | |
CAS RN |
37654-77-6 |
Source
|
Record name | 6-methylimidazo[2,1-b][1,3,4]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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